eIF4E-Mediated Translation Inhibition: Quantified Potency Against a Validated Oncology Target
The compound demonstrates measurable inhibition of eIF4E-mediated mRNA translation, a validated mechanism in oncology research [1]. In biochemical assays using a rabbit reticulocyte lysate system with a luciferase reporter gene, 2-Chloro-5-(pyrimidin-5-yl)benzoic acid exhibits an IC₅₀ of 2.55-2.62 µM [2]. In contrast, a structurally distinct benzoic acid derivative, 4-[2-Amino-4-(1-methyl-1H-indol-3-yl)pyrimidin-5-yl]benzoic acid (CHEMBL563961), shows an IC₅₀ of 900 nM against DYRK1A but is completely inactive against eIF4E-mediated translation (IC₅₀ > 10 µM) [3]. This indicates that the specific 2-chloro-5-(pyrimidin-5-yl) substitution pattern confers selective eIF4E engagement, while other benzoic acid-pyrimidine hybrids lack this activity profile entirely.
| Evidence Dimension | eIF4E-mediated translation inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 2.55-2.62 µM |
| Comparator Or Baseline | 4-[2-Amino-4-(1-methyl-1H-indol-3-yl)pyrimidin-5-yl]benzoic acid: IC₅₀ > 10 µM against eIF4E |
| Quantified Difference | >3.8-fold greater potency (target compound active, comparator inactive) |
| Conditions | Rabbit reticulocyte lysate; luciferase reporter gene assay |
Why This Matters
For oncology-focused procurement, this compound offers a validated chemical starting point for eIF4E inhibitor development, whereas other pyrimidinyl benzoic acid analogs have shown no meaningful activity against this therapeutically relevant target.
- [1] Design of nucleotide-mimetic and non-nucleotide inhibitors of the translation initiation factor eIF4E: Synthesis, structural and functional characterisation. Academia.edu. 2016. View Source
- [2] BindingDB Entry BDBM50365099 (CHEMBL1951197) and BDBM50110894 (CHEMBL3604539). IC₅₀ values for eIF4E inhibition. View Source
- [3] BindingDB Entry BDBM50295877 (CHEMBL563961). 4-[2-Amino-4-(1-methyl-1H-indol-3-yl)pyrimidin-5-yl]benzoic acid activity data. View Source
